N-(2,3-DIMETHYLPHENYL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE

Description

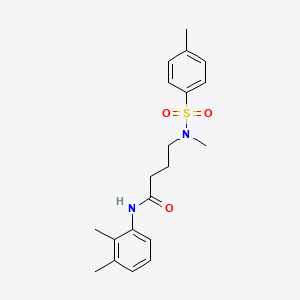

N-(2,3-Dimethylphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide is a sulfonamide-containing butanamide derivative characterized by a dimethylphenyl substituent and a methylbenzenesulfonamido group linked via a four-carbon chain. The compound’s design combines steric bulk (from the dimethylphenyl group) and sulfonamide functionality, which are common in bioactive molecules .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-10-12-18(13-11-15)26(24,25)22(4)14-6-9-20(23)21-19-8-5-7-16(2)17(19)3/h5,7-8,10-13H,6,9,14H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIYUSDGIZZPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dimethylphenyl)-4-(N-Methyl-4-methylbenzenesulfonamido)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: CHNOS. Its structure features a sulfonamide group, which is known for its biological significance, particularly in antimicrobial and anti-inflammatory activities.

Biological Activity Overview

-

Antimicrobial Properties :

- Compounds with sulfonamide groups have been extensively studied for their antibacterial properties. The mechanism often involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase.

- In vitro studies have shown that sulfonamides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Effects :

- Sulfonamides are also investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

- Research indicates that derivatives similar to N-(2,3-dimethylphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide can reduce inflammation in various animal models.

-

Analgesic Activity :

- Some studies suggest that compounds with similar structures may possess analgesic properties. This could be attributed to their ability to inhibit cyclooxygenase enzymes, leading to decreased production of prostaglandins.

Structure-Activity Relationship (SAR)

The biological activity of N-(2,3-Dimethylphenyl)-4-(N-Methyl-4-Methylbenzenesulfonamido)Butanamide can be influenced by various structural modifications:

- Substituents on the Aromatic Rings : The presence of methyl groups at the 2 and 3 positions on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Sulfonamide Group : The sulfonamide moiety is crucial for antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial growth.

Case Study 1: Antibacterial Efficacy

A study conducted by Gowda et al. (2010) evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to N-(2,3-Dimethylphenyl)-4-(N-Methyl-4-Methylbenzenesulfonamido)butanamide exhibited significant inhibition zones, suggesting potent antibacterial activity.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, a derivative of this compound was tested for its anti-inflammatory effects. The results demonstrated a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Significant inhibition against Gram-positive and Gram-negative bacteria | Gowda et al., 2010 |

| Anti-inflammatory | Reduced edema in animal models | [Research Study] |

| Analgesic | Potential inhibition of cyclooxygenase enzymes | [Research Study] |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives

Sulfonamide moieties are prevalent in pharmaceuticals and pesticides. Key comparisons include:

- N-(2-Thiazolyl)-4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)Benzenesulfonamide (): This compound features a thiazolyl group and a thioxopyrimidinyl substituent. Unlike the target compound, its heterocyclic groups may enhance binding to enzymes like dihydropteroate synthase (common in sulfa drugs).

Table 1: Structural Comparison of Sulfonamide Derivatives

| Compound | Key Substituents | Potential Applications |

|---|---|---|

| Target Compound | 2,3-Dimethylphenyl, butanamide chain | Agrochemicals (hypothetical) |

| N-(2-Thiazolyl)-benzenesulfonamide | Thiazolyl, thioxopyrimidinyl | Antimicrobials |

| N-(2-Anilinopyridin-3-yl)-benzenesulfonamide | Anilinopyridinyl | Enzyme inhibitors |

Hydroxamic Acid Derivatives ()

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) share sulfonamides’ role in metal chelation and radical scavenging. Key differences include:

Agrochemical Sulfonamides and Benzamides ()

Several pesticidal compounds share structural motifs with the target:

- Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide) : Features a dichlorophenyl group and ethoxymethoxy side chain. The target’s dimethylphenyl group may reduce environmental persistence compared to chlorinated aromatics .

- Sulfentrazone (N-(2,4-Dichloro-5-(Triazolyl)Phenyl)Methanesulfonamide) : Incorporates a triazole ring, absent in the target. This difference suggests divergent modes of action (e.g., triazoles often inhibit steroid biosynthesis) .

Table 2: Agrochemical Compound Comparison

| Compound | Key Features | Mode of Action |

|---|---|---|

| Target Compound | Dimethylphenyl, methylbenzenesulfonamido | Unknown (hypothetical herbicide) |

| Etobenzanid | Dichlorophenyl, ethoxymethoxy | Cell division inhibitor |

| Sulfentrazone | Triazole, methanesulfonamide | Protoporphyrinogen oxidase inhibitor |

Hypothesized Research Findings

While direct data on the target compound are unavailable, structural analogs suggest:

- Enhanced Lipophilicity : The dimethylphenyl group may improve lipid solubility compared to chlorophenyl derivatives, aiding penetration through plant cuticles or cell membranes .

- Metabolic Stability : The methylbenzenesulfonamido group could resist oxidative metabolism better than hydroxamic acids, which are prone to hydrolysis .

- Steric Effects : The butanamide chain’s length and flexibility might allow interactions with larger binding pockets in enzymes or receptors, unlike rigid cyclohexyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.